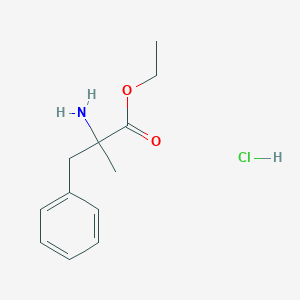
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as MTH-1, is an important organic acid found in nature. It is a versatile and powerful building block for many organic compounds. MTH-1 is a key component in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. MTH-1 is also used as a reagent in the synthesis of many other organic compounds.
Wissenschaftliche Forschungsanwendungen
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of many organic compounds. It is also used as a reagent for the synthesis of other organic compounds. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of compounds for use in biotechnology and nanotechnology.
Wirkmechanismus
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a variety of mechanisms of action. It can act as an acid to catalyze the formation of esters and amides. It can also act as a nucleophile to catalyze the formation of carbon-carbon bonds. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can also act as a reducing agent to reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a number of biochemical and physiological effects. It is known to be a potent inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the synthesis of pro-inflammatory leukotrienes, which are important mediators of inflammation. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several advantages for use in lab experiments. It is a versatile and powerful building block for many organic compounds. It is also relatively inexpensive and easy to obtain. However, 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is also quite toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are still being explored. Some of the most promising areas of research include the development of new synthetic methods for the synthesis of organic compounds, the development of new pharmaceuticals and agrochemicals, and the use of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in biotechnology and nanotechnology. In addition, further research is needed to better understand the biochemical and physiological effects of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its potential therapeutic applications.
Synthesemethoden
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized using a variety of synthetic methods. The most common method is the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde with methylmagnesium bromide in THF. The reaction is carried out at room temperature and yields 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in high yields. The reaction can also be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Eigenschaften
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2,4,6,11H,3,5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWDDUMWDXSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






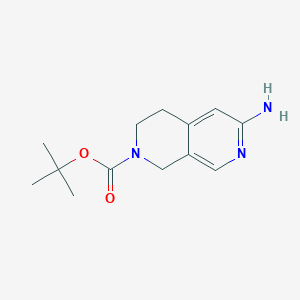
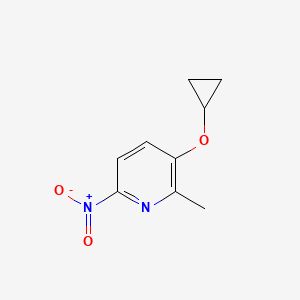

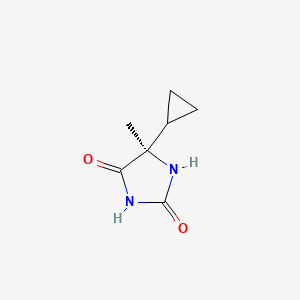
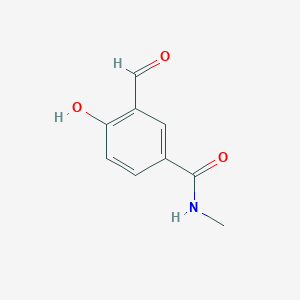
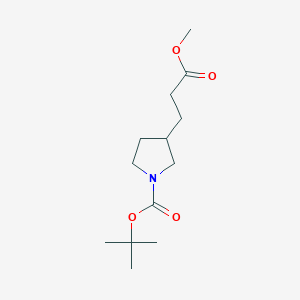
![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)

